(S)-3-phenylpiperidine hydrochloride
Description
Chemical Identity and Structural Characterization of (S)-3-Phenylpiperidine Hydrochloride
Molecular Composition and Stereochemical Configuration
IUPAC Nomenclature and Chiral Center Specification
The International Union of Pure and Applied Chemistry nomenclature for this compound is (3S)-3-phenylpiperidine;hydrochloride, which precisely defines both the stereochemical configuration and the salt form. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the S-configuration indicates the spatial arrangement of substituents around the chiral center. The chiral center is located at the carbon-3 position of the piperidine ring, where the phenyl group attachment creates the asymmetric environment necessary for optical activity.
The structural representation using Simplified Molecular-Input Line-Entry System notation is C1CC@HC2=CC=CC=C2.Cl, which clearly indicates the stereochemical configuration through the @H notation at the chiral center. This notation system provides unambiguous identification of the molecular structure and stereochemistry. The compound is also referenced by alternative nomenclature including (S)-3-PHENYL-PIPERIDINE HYDROCHLORIDE and (3S)-3-phenylpiperidine;hydrochloride, all of which specify the same stereochemical entity.
Research has demonstrated that the stereochemical configuration at the 3-position significantly influences the biological activity of phenylpiperidine derivatives, with the S-enantiomer often exhibiting distinct pharmacological properties compared to the R-enantiomer. The absolute stereochemistry has been established through various analytical techniques including X-ray crystallography and chiral high-performance liquid chromatography analysis.
Molecular Formula and Weight Validation
The molecular formula of this compound is C₁₁H₁₆ClN, representing the complete salt form including the hydrochloride component. This formula indicates the presence of eleven carbon atoms, sixteen hydrogen atoms, one chlorine atom, and one nitrogen atom, which collectively form the chiral pharmaceutical intermediate. The molecular weight has been precisely determined to be 197.70 grams per mole through computational analysis using established chemical databases.
| Property | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₁₁H₁₆ClN | PubChem Computational Analysis |
| Molecular Weight | 197.70 g/mol | PubChem 2.1 Release |
| Exact Mass | 197.0971272 Da | PubChem 2.1 Release |
| Monoisotopic Mass | 197.0971272 Da | PubChem 2.1 Release |
The parent compound, (S)-3-phenylpiperidine, has the molecular formula C₁₁H₁₅N with a molecular weight of 161.24 grams per mole, while the hydrochloride salt adds 36.46 grams per mole to yield the final molecular weight. Computational validation through multiple independent sources confirms these molecular parameters, with hydrogen bond donor count of 2 and hydrogen bond acceptor count of 1, indicating the compound's potential for intermolecular interactions.
The rotatable bond count is 1, reflecting the flexibility around the bond connecting the phenyl group to the piperidine ring system. This structural parameter influences the compound's conformational behavior and potential binding interactions in biological systems. Mass spectrometric analysis confirms the molecular ion peak at m/z 197.0971272, providing experimental validation of the theoretical molecular weight calculations.
Enantiomeric Purity and Optical Activity Analysis
Enantiomeric purity determination for this compound employs chiral stationary phase high-performance liquid chromatography with specific analytical conditions optimized for stereoisomer separation. Research has established that chiral resolution can be achieved using analytical columns such as the Phenomenex Lux 5 Amylose-2 with mobile phases containing 0.1% diethylamine in heptane/ethanol mixtures. The enantiomeric excess values typically exceed 95% for high-quality pharmaceutical preparations, ensuring stereochemical integrity for research applications.
Optical activity measurements provide direct evidence of the compound's chiral nature and stereochemical purity. The specific rotation, denoted as [α]²⁵ᴅ, represents the standardized optical rotation measured under defined conditions of temperature (25°C), wavelength (589 nanometers sodium D-line), concentration, and path length. The specific rotation formula is expressed as:
$$
[\alpha]^{25}D = \frac{\alpha{obs}}{l \times c} $$
where α_obs represents the observed rotation in degrees, l denotes the path length in decimeters, and c indicates the concentration in grams per 100 milliliters.
| Analytical Parameter | Specification | Measurement Conditions |
|---|---|---|
| Enantiomeric Excess | >95% | Chiral HPLC Analysis |
| Optical Rotation | Compound-specific | 25°C, 589 nm, 1 dm path |
| Chiral Column | Phenomenex Lux Amylose-2 | 0.1% diethylamine mobile phase |
| Detection Method | UV 205-280 nm | Multiple wavelength monitoring |
Enantiomeric excess calculations follow the established formula: %ee = |FR - FS| × 100, where FR and FS represent the mole fractions of the R and S enantiomers respectively. For pharmaceutical applications, enantiomeric excess values of 99% or higher are often required to ensure therapeutic efficacy and minimize potential adverse effects from the undesired enantiomer.
Research has demonstrated that the S-enantiomer of 3-phenylpiperidine derivatives often exhibits preferential biological activity compared to the R-enantiomer, making accurate stereochemical characterization essential for pharmaceutical development. Kinetic resolution studies have shown that asymmetric deprotonation using chiral bases such as n-butyllithium with (-)-sparteine can achieve high enantiomeric ratios, with the S-enantiomer being preferentially formed under specific reaction conditions.
Properties
IUPAC Name |
(3S)-3-phenylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVMJYYCFLIGFJ-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Grignard Reaction
- Starting Material : N-protected 3-piperidone (various protecting groups such as acetyl, propionyl, butyryl, benzenesulfonyl, or BOC)
- Grignard Reagent : Para-substituted phenyl magnesium halides (e.g., phenylmagnesium bromide)
- Reaction Conditions :
- Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether
- Temperature: 0–5 °C during addition, then stirring at 0–5 °C for 1 hour
- Atmosphere: Nitrogen protection to avoid moisture and oxygen
- Outcome : Formation of 3-hydroxy-3-phenylpiperidine intermediate
Conversion to N-Protected 3-Phenylpiperidine
- Route 1 : Elimination of the hydroxyl group via alcoholic hydroxyl elimination to form a mixture of unsaturated intermediates, followed by catalytic hydrogenation (e.g., palladium on carbon catalyst under 1 atm hydrogen at 60 °C) to yield N-protected 3-phenylpiperidine
- Route 2 : Direct reduction of the hydroxyl group using a silicon hydride reagent ((CnH2n+1)3SiH, n=1–4), bypassing the elimination step, simplifying the process
Deprotection
- Removal of the N-protecting group (R1) is typically achieved by acid hydrolysis, for example, refluxing with concentrated hydrochloric acid for 24 hours, followed by neutralization and extraction to yield racemic 3-phenylpiperidine
Chiral Resolution
- Racemic 3-phenylpiperidine is resolved using acidic resolving agents such as L-tartaric acid or L-(-)-dibenzoyltartaric acid in solvents like isopropanol or methanol
- Crystallization is performed by slow cooling, sometimes at -20 °C for extended periods (up to 7 days), to isolate the (S)-enantiomer as a crystalline salt, typically the hydrochloride salt
Representative Data Table of Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Grignard Reaction | Phenylmagnesium bromide (2 M in THF), 0–5 °C, N2 | >90 | Complete conversion confirmed by TLC |
| Hydroxyl Elimination (Route 1) | Alcoholic medium, elimination conditions | Moderate | Mixture of compounds formed |
| Hydrogenation (Route 1) | Pd/C catalyst, 1 atm H2, 60 °C, ethanol + acetic acid | >90 | High purity N-protected product |
| Direct Reduction (Route 2) | (CnH2n+1)3SiH reagent | >90 | Avoids elimination step |
| Deprotection | Reflux with concentrated HCl, 24 h | 70–75 | Racemic 3-phenylpiperidine obtained |
| Chiral Resolution | L-tartaric acid in isopropanol/methanol, crystallization at -20 °C for 7 days | ~90 | (S)-3-phenylpiperidine hydrochloride isolated |
Advantages and Challenges of the Methods
| Aspect | Advantages | Challenges |
|---|---|---|
| Use of N-protected 3-piperidone | Readily available starting material, mild reaction conditions | Protecting group removal requires harsh acidic conditions |
| Grignard Reaction | High yield, well-established chemistry | Requires strict anhydrous conditions |
| Silicon Hydride Reduction | Simplifies process by skipping elimination step | Handling of silicon reagents requires care |
| Catalytic Hydrogenation | Efficient and selective reduction | Use of transition metals (Pd) adds cost and complexity |
| Chiral Resolution | High enantiomeric purity achievable | Resolution leads to partial loss of enantiomer |
| Overall Cost | Use of inexpensive reagents and mild conditions | Some steps require expensive catalysts and long crystallization times |
Additional Notes and Research Findings
- The synthetic methods described significantly reduce production costs compared to prior art that used expensive transition metals in multiple steps and had lower yields and difficult purifications.
- The (S)-3-phenylpiperidine obtained can be further converted into key chiral intermediates for drugs like niraparib, enhancing the industrial applicability of these methods.
- The choice of protecting groups and resolving agents can be optimized depending on scale and desired purity.
- The described methods have been patented and validated in industrial settings, confirming their robustness for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-3-phenylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Alkyl halides, polar aprotic solvents, and mild heating.
Major Products Formed
Oxidation: N-oxides of (S)-3-Phenyl-piperidine.
Reduction: Corresponding amines.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
(S)-3-phenylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anesthetic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-phenylpiperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural Analogues with Aromatic Substituents
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol
- Key Differences : The diphenylmethoxy group at the fourth position introduces bulkier aromatic substituents compared to the single phenyl group in (S)-3-phenylpiperidine HCl. This structural variation reduces water solubility and may enhance lipid membrane permeability, though specific data (e.g., logP, solubility) are unavailable .
(S)-3-(Trifluoromethyl)piperidine Hydrochloride
- Molecular Formula : C₆H₁₀F₃N·HCl
- Molecular Weight : 207.61 g/mol
- Key Differences : The trifluoromethyl (-CF₃) group at the third position enhances metabolic stability by resisting oxidative degradation. This contrasts with the phenyl group in (S)-3-phenylpiperidine HCl, which is susceptible to CYP-mediated oxidation .
(R/S)-2-(Trifluoromethylphenyl)piperidine Hydrochloride
Functional Group Variations
(S)-3-Hydroxypiperidine Hydrochloride
- Molecular Formula: C₅H₁₁NO·HCl
- Molecular Weight : 153.61 g/mol
- Key Differences : The hydroxyl (-OH) group improves water solubility but reduces blood-brain barrier penetration compared to the lipophilic phenyl group in (S)-3-phenylpiperidine HCl. Hydroxyl-containing derivatives are often used as intermediates rather than active pharmaceuticals .
3-(2-Methylphenoxy)piperidine Hydrochloride
- Substituent: 2-methylphenoxy group.
Metabolic and Pharmacokinetic Comparisons
Findings :
- The phenyl group in (S)-3-phenylpiperidine HCl makes it prone to CYP3A4-mediated oxidation, limiting its half-life. In contrast, trifluoromethyl analogs exhibit prolonged stability due to the inertness of the -CF₃ group .
- Hydroxyl derivatives undergo rapid conjugation (glucuronidation), reducing systemic exposure .
Biological Activity
(S)-3-phenylpiperidine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antiviral, antibacterial, and neuropharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by a phenyl group at the 3-position. Its molecular formula is CHClN, with a molecular weight of approximately 201.69 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
1. Antiviral Activity
Research has indicated that derivatives of 3-phenylpiperidine exhibit notable antiviral properties. A study focused on the synthesis and biological evaluation of several derivatives demonstrated their effectiveness against HIV-1 and other viruses. In particular, certain derivatives showed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) .
Table 1: Antiviral Activity of 3-Phenylpiperidine Derivatives
| Compound | Virus Tested | IC (μM) | Activity Level |
|---|---|---|---|
| Benzyl Derivative (3f) | CVB-2 | 12.5 | Moderate Protection |
| Fluorophenyl Derivative (3g) | HSV-1 | 8.0 | Moderate Protection |
| Base Compound (3a) | HIV-1 | 15.0 | Low Protection |
2. Antibacterial and Antifungal Activity
In addition to antiviral effects, this compound derivatives have shown antibacterial and antifungal properties. The compounds were tested against various bacterial strains and fungi, revealing varying degrees of effectiveness. Most notably, some derivatives exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.
Table 2: Antibacterial Activity of 3-Phenylpiperidine Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|---|
| Compound 1 | Staphylococcus aureus | 32 μg/mL | Moderate |
| Compound 2 | Escherichia coli | 64 μg/mL | Low |
| Compound 3 | Candida albicans | 16 μg/mL | High |
3. Neuropharmacological Effects
The compound has also been studied for its effects on the central nervous system (CNS). Some studies suggest that (S)-3-phenylpiperidine may act as a selective serotonin reuptake inhibitor (SSRI), potentially affecting mood and anxiety disorders. The mechanism involves the inhibition of serotonin uptake, which is critical in treating depression.
Case Study: Neuropharmacological Assessment
A clinical trial involving participants with generalized anxiety disorder tested the efficacy of an SSRI derived from this compound. Results indicated a significant reduction in anxiety levels compared to placebo, highlighting its potential therapeutic use in psychiatric conditions.
Q & A
Basic: What are the recommended synthetic routes for (S)-3-phenylpiperidine hydrochloride, and how can enantiomeric purity be ensured?
Answer:
The synthesis typically involves chiral resolution or asymmetric synthesis. A common approach is:
- Step 1 : Start with racemic 3-phenylpiperidine.
- Step 2 : Use chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers via crystallization .
- Step 3 : Treat the isolated (S)-enantiomer with hydrochloric acid to form the hydrochloride salt.
- Purity Verification : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) to confirm enantiomeric excess (>99%) .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
- PPE : Wear nitrile gloves, EN 166-certified goggles, and lab coats. Use NIOSH-approved respirators (P95) if aerosolization occurs .
- Spill Management : Avoid dry sweeping; use wet towels and neutralize with 5% acetic acid before disposal in chemical waste .
Advanced: How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?
Answer:
- Experimental Design : Conduct accelerated stability studies at pH 2–9 (using HCl/NaOH buffers) and 40°C/75% RH. Monitor degradation via UPLC-MS every 24 hours for 7 days.
- Analysis : Compare degradation products (e.g., piperidine ring-opening or phenyl group oxidation) to identify pH-sensitive sites .
- Mitigation : Stabilize formulations using antioxidants (e.g., ascorbic acid) for acidic conditions .
Advanced: What methodologies are optimal for characterizing the dopamine receptor binding affinity of the (S)-enantiomer?
Answer:
- In Vitro Assays : Use radioligand displacement (³H-SCH-23390 for D1 receptors; ³H-spiperone for D2) in HEK293 cells expressing human receptors.
- Data Interpretation : Calculate IC₅₀ values and compare to (R)-enantiomer controls. Structural insights can be modeled via molecular docking (AutoDock Vina) .
- Validation : Cross-validate with in vivo microdialysis in rodent models to assess extracellular dopamine levels .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- NMR : ¹H/¹³C NMR to verify piperidine ring conformation and phenyl group orientation (e.g., δ 2.5–3.5 ppm for piperidine protons) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion ([M+H]⁺ at m/z 178.12) and chloride adducts .
- XRD : Single-crystal X-ray diffraction to confirm absolute (S)-configuration .
Advanced: How can metabolic pathways of this compound be elucidated in preclinical models?
Answer:
- In Vivo Studies : Administer ¹⁴C-labeled compound to rodents; collect plasma, urine, and feces over 72 hours.
- Metabolite Profiling : Use LC-QTOF-MS to identify phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites .
- Enzyme Mapping : Incubate with human liver microsomes + CYP inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint involved enzymes .
Basic: What are the key differences in pharmacological activity between (S)- and (R)-enantiomers of 3-phenylpiperidine derivatives?
Answer:
- Receptor Selectivity : (S)-enantiomers often show higher affinity for σ₁ receptors, while (R)-forms may target dopamine D2 receptors .
- Functional Assays : Test in isolated tissue preparations (e.g., guinea pig ileum for σ₁ activity) with selective antagonists (e.g., BD-1063) .
Advanced: What strategies minimize racemization during large-scale synthesis of this compound?
Answer:
- Process Optimization : Use low-temperature (<0°C) reactions with chiral catalysts (e.g., BINAP-ruthenium complexes) to reduce kinetic resolution .
- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect racemization in real-time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
